molecular formula C17H26N2O4S B12479215 3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide

Cat. No.: B12479215
M. Wt: 354.5 g/mol
InChI Key: WITYXKTYHMTCPR-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the benzamide moiety. The azepane ring can be synthesized through cyclization reactions, while the benzamide moiety is often prepared via amide bond formation reactions. The final step involves the sulfonylation of the azepane ring and the coupling of the resulting intermediate with the benzamide moiety under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the azepane ring and benzamide moiety contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(2-methoxyethyl)amino]ethan-1-one
  • Azepan-1-yl-(5-bromo-2-methoxy-pyridin-3-yl)-methanone
  • 2-azepan-1-yl-1-(2-methoxy-5-methylphenyl)ethanamine

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(2-methoxyethyl)-4-methylbenzamide

InChI

InChI=1S/C17H26N2O4S/c1-14-7-8-15(17(20)18-9-12-23-2)13-16(14)24(21,22)19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20)

InChI Key

WITYXKTYHMTCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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